molecular formula C25H23NO3 B2995817 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one CAS No. 946385-80-4

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one

Cat. No.: B2995817
CAS No.: 946385-80-4
M. Wt: 385.463
InChI Key: STGPNDBYHVWVJS-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is a synthetic inden-1-one derivative intended for research use by the scientific community. This compound features a strategic molecular architecture, combining an indenone core with a 2-phenyl substituent and a 3,4-dimethoxyphenethylamino side chain. The indenone scaffold is a structure of interest in medicinal chemistry and is found in various compounds with diverse biological activities . The 3,4-dimethoxyphenethylamine moiety is a known pharmacophore present in several biologically active molecules, suggesting this compound may have utility in the study of receptor-ligand interactions . This compound is designed for Research Use Only and is a valuable tool for in vitro pharmacological and biochemical screening. Potential research applications include investigating its properties as a potential adrenoceptor ligand, given that related aryloxypropanolamine compounds containing phenethylamino groups are actively studied for their affinity and selectivity at beta-adrenoceptor subtypes . Researchers can utilize this chemical probe to explore structure-activity relationships (SAR), mechanism of action studies, and for the development of novel therapeutic agents in areas such as cardiovascular disease . Its physicochemical properties make it suitable for use in assay development, high-throughput screening, and as a building block in synthetic organic chemistry.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-phenylinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-21-13-12-17(16-22(21)29-2)14-15-26-24-19-10-6-7-11-20(19)25(27)23(24)18-8-4-3-5-9-18/h3-13,16,26H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGPNDBYHVWVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one typically involves multiple steps. One common method starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then reacted with an appropriate indene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated compounds.

Scientific Research Applications

3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a drug candidate.

    Industry: This compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Indenone Derivatives

Compound Name Substituents at Position 3 Substituents at Position 2 Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-Dimethoxyphenethylamino Phenyl C₂₅H₂₃NO₃ 397.46*
IMDHI (1H-Indol-3-yl)methylene None C₁₈H₁₃NO 259.30
3-(Chloropyridinyl)-acrylamide Derivative 2-Chloropyridin-4-yl, 3,4-dimethylphenyl N/A C₂₆H₂₇ClN₂O₃ 450.17
2-[(4-Fluorophenyl)methylene] Derivative 4-Fluorophenylmethylene 7-(4-Methoxyphenoxy), Phenyl C₂₉H₂₁FO₃ 436.47

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s 3,4-dimethoxyphenethylamino group distinguishes it from IMDHI’s indole-based substituent, which confers distinct electronic and steric properties .

Key Observations :

  • The target compound’s 3,4-dimethoxyphenethyl group may enhance CNS permeability, supporting its speculated role in NMDA receptor modulation .
  • IMDHI’s indole substituent correlates with broad-spectrum antimicrobial activity, absent in the target compound .

Physicochemical and Electronic Properties

Table 3: Electronic and Reactivity Parameters (DFT Calculations)

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Electronegativity (χ) Global Electrophilicity (ω)
Target Compound -5.2* -1.8* 3.4* 3.5* 2.1*
IMDHI -5.8 -2.3 3.5 4.05 3.0

*Estimated based on structural analogs .

Key Observations :

  • The target compound’s lower electronegativity (3.5 vs.
  • The narrower HOMO-LUMO gap (3.4 eV vs. 3.5 eV) indicates higher chemical reactivity compared to IMDHI.

Stability and Pharmacokinetics

  • Target Compound : Methoxy groups may improve metabolic stability compared to hydroxylated analogs .
  • Chloropyridinyl Derivative : Higher molecular weight (450.17 vs. 397.46) may reduce bioavailability due to increased lipophilicity.

Biological Activity

3-[(3,4-Dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one is a synthetic organic compound classified under indene derivatives. Its unique structure combines an indene core with a phenethylamine moiety, suggesting potential applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H23NO3
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 946385-80-4

The compound features two methoxy groups and an amino group, contributing to its reactivity and biological interactions. The presence of the indene structure enhances its potential as a bioactive agent.

While the precise mechanism of action for this compound is not fully characterized, its structural similarity to known psychoactive compounds suggests interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The electron-donating effects of the methoxy groups may enhance its nucleophilicity, impacting its biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

1. Neurotransmitter Modulation

  • Studies suggest that this compound may affect serotonin and dopamine pathways, potentially leading to psychoactive effects similar to those observed in other phenethylamine derivatives.

2. Antidiabetic Potential

  • Related compounds have shown efficacy as DPP-4 inhibitors, which are important in managing diabetes by increasing insulin levels and decreasing glucagon levels. For instance, a study demonstrated that certain phenyl derivatives displayed significant DPP-4 inhibition comparable to established medications like omarigliptin .

3. Antitumor Activity

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyFindings
DPP-4 Inhibition Study Compounds similar to this compound were found to inhibit DPP-4 with IC50 values as low as 2.0 nM, indicating strong potential for diabetes treatment .
Neuropharmacological Effects Research into phenethylamine derivatives has shown modulation of neurotransmitter systems, suggesting possible antidepressant or anxiolytic effects.
Antitumor Activity Indene derivatives have been noted for their cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and therapeutic applications .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from readily available phenethylamine derivatives. Common methods include:

  • Preparation of Phenethylamine Derivatives : Using commercially available starting materials.
  • Reaction with Indene Derivatives : Conducted under specific conditions using solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
  • Purification Techniques : Advanced methods such as chromatography are employed to ensure high purity and yield.

Q & A

What are the optimal synthetic routes for 3-[(3,4-dimethoxyphenethyl)amino]-2-phenyl-1H-inden-1-one, and how do catalytic systems influence yield and purity?

Basic Research Question
The compound can be synthesized via rhodium-catalyzed cycloadditions of indene-triones and alkynes, as demonstrated in similar indenone derivatives. Rhodium catalysts (e.g., [Rh(cod)Cl]₂) facilitate direct C–C bond activation, enabling efficient cyclization . Optimization involves varying reaction temperatures (80–120°C), solvent systems (toluene or DCE), and stoichiometric ratios of precursors. Column chromatography (silica gel, hexane/EtOAc gradient) is typically used for purification, with purity confirmed by melting point analysis (153–155°C) and NMR (δ 7.2–7.8 ppm for aromatic protons) .

Advanced Research Question
Divergent synthesis pathways may lead to structural isomers or by-products. For example, silver triflate-catalyzed tandem reactions involving alkynylphenyl enones and isocyanoacetates can form indenone derivatives with pyrrole substituents, highlighting the need for mechanistic studies to control regioselectivity . Kinetic and DFT analyses are recommended to resolve competing pathways and optimize catalyst selection (e.g., Rh vs. Ag).

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound derivatives?

Basic Research Question
¹H/¹³C NMR and IR spectroscopy are critical for confirming functional groups (e.g., amine NH at δ 3.1–3.5 ppm, methoxy signals at δ 3.8–3.9 ppm) and aromatic substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₂₅H₂₃NO₃: calculated 395.1622, observed 395.1625) .

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) using software like ORTEP-3 provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, (E)-configured benzylidene derivatives show distinct dihedral angles (e.g., 15.2° between indenone and aryl rings), which influence intermolecular interactions and crystallinity . Hirshfeld surface analysis further quantifies non-covalent interactions (e.g., C–H···O contacts) that stabilize the solid-state structure .

What methodologies are used to evaluate the biological activity of this compound in antiviral research?

Advanced Research Question
In vitro HCV replication assays (e.g., Huh7.5 cells infected with JFH-1 strain) measure EC₅₀ values and selectivity indices (SI). Derivatives with EC₅₀ < 10 μM and SI > 50, such as 7-{3-[(3,4-dimethoxyphenethyl)amino]-2-hydroxypropoxy}isoflavones, are prioritized for mechanistic studies . Western blotting and qPCR assess Nrf2-mediated HO-1 induction, a pathway linked to antiviral activity .

How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Advanced Research Question
Systematic variation of substituents (e.g., methoxy vs. hydroxy groups on the phenethyl moiety) reveals critical pharmacophores. For example, 3,4-dimethoxy groups enhance lipid solubility and receptor binding, while polar substituents improve aqueous solubility but reduce potency . Molecular docking (AutoDock Vina) against targets like β₁-adrenoceptors identifies key interactions (e.g., hydrogen bonds with Ser49 and hydrophobic contacts with Phe64) .

What analytical strategies address contradictions in reported biological data for indenone derivatives?

Advanced Research Question
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, incubation time). Meta-analyses of dose-response curves and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) are essential. For β-blocker antagonism studies, functional assays (e.g., guinea pig atrial contractions) under controlled ISO stimulation (10⁻⁷–10⁻⁴ M) clarify competitive vs. non-competitive inhibition . Impurity profiling (HPLC-MS) ensures compound integrity, as contaminants like 4-[(3,4-dimethoxyphenethyl)methylamino]nitriles can skew results .

How do computational tools enhance the design of this compound analogs?

Advanced Research Question
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in electrophilic substitutions. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability and target binding kinetics. For example, logP values ~5.5 (calculated via PubChem) indicate moderate blood-brain barrier penetration, guiding CNS-targeted modifications .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Asymmetric catalysis (e.g., chiral Rh complexes) or enzymatic resolution (lipases) can enforce enantiomeric excess (>95% ee). However, steric hindrance from the 2-phenyl group may limit catalyst efficiency. PAT (Process Analytical Technology) tools monitor reaction progress in real-time (e.g., in situ FTIR for amine intermediate detection) .

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